Benzyl 3,4-dihydronaphthalen-1-ylcarbamate
Description
Benzyl (3,4-dihydronaphthalen-1-yl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis and have various applications in medicinal chemistry. This compound is characterized by the presence of a benzyl group attached to a 3,4-dihydronaphthalen-1-yl moiety through a carbamate linkage.
Properties
CAS No. |
920743-02-8 |
|---|---|
Molecular Formula |
C18H17NO2 |
Molecular Weight |
279.3 g/mol |
IUPAC Name |
benzyl N-(3,4-dihydronaphthalen-1-yl)carbamate |
InChI |
InChI=1S/C18H17NO2/c20-18(21-13-14-7-2-1-3-8-14)19-17-12-6-10-15-9-4-5-11-16(15)17/h1-5,7-9,11-12H,6,10,13H2,(H,19,20) |
InChI Key |
HDNNFXZDOIGZFH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2C(=C1)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (3,4-dihydronaphthalen-1-yl)carbamate typically involves the reaction of 3,4-dihydronaphthalen-1-amine with benzyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of benzyl (3,4-dihydronaphthalen-1-yl)carbamate can be scaled up by using larger reactors and optimizing the reaction conditions to achieve higher yields. The use of continuous flow reactors can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzyl (3,4-dihydronaphthalen-1-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Benzyl (3,4-dihydronaphthalen-1-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of benzyl (3,4-dihydronaphthalen-1-yl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Benzyl ethyl (1-oxo-1-phenylpropan-2-yl)carbamate
- Benzyl (1-(3-chlorophenyl)-1-oxopropan-2-yl) (methyl)carbamate
Uniqueness
Benzyl (3,4-dihydronaphthalen-1-yl)carbamate is unique due to its specific structural features, which confer distinct chemical and biological properties.
Biological Activity
Benzyl 3,4-dihydronaphthalen-1-ylcarbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Core Structure : The compound features a naphthalene derivative, which is known for its diverse biological activities.
- Functional Groups : The presence of the carbamate functional group enhances its pharmacological profile.
Synthesis
The synthesis of this compound has been explored through various methodologies. One notable approach involves the use of chiral phosphoric acid-catalyzed enantioselective reactions. This method has demonstrated high yields and enantioselectivity in producing the desired compound from corresponding precursors .
This compound exhibits several mechanisms through which it exerts its biological effects:
- Inhibition of Hypoxia-Inducible Factor (HIF) : The compound has been studied for its role as a potential inhibitor of HIF-1α, a key regulator in cellular responses to hypoxia. Inhibition of HIF can lead to reduced tumor growth and improved outcomes in cancer therapies .
- Antioxidant Properties : Preliminary studies suggest that this compound may possess antioxidant properties, contributing to its protective effects against oxidative stress in various biological systems.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Cancer Research : In vitro studies demonstrated that the compound could inhibit the proliferation of cancer cell lines by modulating HIF pathways. This suggests potential applications in cancer treatment, particularly in tumors that exhibit hypoxic conditions .
- Neuroprotective Effects : Research has indicated that this compound may protect neuronal cells from apoptosis induced by oxidative stress. This property is crucial for developing therapies for neurodegenerative diseases .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
| Study Focus | Biological Activity | Findings |
|---|---|---|
| Cancer Proliferation | Inhibition of HIF-1α | Reduced cell viability in hypoxic conditions |
| Neuroprotection | Antioxidant activity | Protection against oxidative stress-induced apoptosis |
| Enantioselective Synthesis | Yield and selectivity | High enantioselectivity achieved (up to 99% ee) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
